molecular formula C25H22FNO6S B2444223 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 895646-14-7

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2444223
CAS No.: 895646-14-7
M. Wt: 483.51
InChI Key: PEWICOIIQCDDEF-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a fluorobenzyl group, dimethoxy groups, and a methoxyphenylsulfonyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide and a quinoline derivative.

    Attachment of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide.

    Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like fluorobenzyl bromide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
  • 1-(2-bromobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
  • 1-(2-methylbenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

Uniqueness

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO6S/c1-31-17-8-10-18(11-9-17)34(29,30)24-15-27(14-16-6-4-5-7-20(16)26)21-13-23(33-3)22(32-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWICOIIQCDDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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